3-Isoxazolecarbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

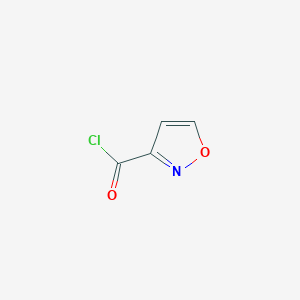

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-8-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METIWKXXPOVGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451577 | |

| Record name | 3-Isoxazolecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53064-54-3 | |

| Record name | 3-Isoxazolecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Isoxazole Chemistry

The journey into the world of isoxazoles began in the late 19th and early 20th centuries. The initial synthesis of the isoxazole (B147169) ring was first reported by Dunstan and Dymond. ijpcbs.com However, it was Ludwig Claisen who, in 1903, made a seminal contribution by synthesizing the parent compound, isoxazole, through the oximation of propargylaldehyde acetal. nih.gov A significant leap in isoxazole chemistry came from Quilico's work between 1930 and 1946, which detailed the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Over the decades, synthetic methodologies have evolved significantly. Early methods often faced challenges with regioselectivity. researchgate.net Modern advancements have introduced more sophisticated and selective techniques, including transition metal-catalyzed cycloadditions and green chemistry approaches, which have improved the efficiency and complexity of isoxazole derivative synthesis. rsc.orgrsc.org These developments have paved the way for the creation of a vast library of isoxazole-containing molecules with diverse functionalities.

Structural Features and Chemical Significance of the Isoxazole Ring System in Advanced Synthesis

The isoxazole (B147169) ring is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions. researchgate.netresearchgate.net This arrangement imparts unique electronic and structural properties. The ring is electron-rich and possesses a weak N-O bond, making it susceptible to ring-cleavage reactions under certain conditions. rsc.orgwikipedia.org This reactivity is a key feature that organic chemists exploit, as the isoxazole ring can be transformed into other valuable synthetic units like β-hydroxy ketones, γ-amino alcohols, and β-dicarbonyl compounds. researchgate.net

The aromatic nature of the isoxazole ring provides a stable scaffold that can be functionalized at various positions, allowing for the fine-tuning of its chemical and physical properties. mdpi.com This versatility makes isoxazole derivatives valuable building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. researchgate.netmdpi.com

The Carbonyl Chloride Functionality As a Key Synthon in Derivatization Strategies

The carbonyl chloride group (-COCl), also known as an acyl chloride, is a highly reactive functional group widely utilized in organic synthesis. americanpharmaceuticalreview.comchemguide.co.uk Its reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic. chemguide.co.uk This high electrophilicity allows for facile reactions with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to form esters, amides, and thioesters, respectively. libretexts.org

In the context of 3-Isoxazolecarbonyl chloride, the carbonyl chloride group serves as a powerful synthon, a conceptual fragment used in retrosynthetic analysis. amazonaws.comeducationsource.in It allows for the straightforward introduction of the 3-isoxazolyl moiety onto various molecular scaffolds. This derivatization is a crucial strategy in medicinal chemistry for creating libraries of compounds for biological screening. nih.govresearchgate.net The reaction of this compound with different nucleophiles can lead to a diverse array of derivatives with potentially unique pharmacological properties.

Overview of Research Directions and Interdisciplinary Relevance of Isoxazolecarbonyl Chlorides

Classical Acyl Chlorination Routes from Isoxazole Carboxylic Acid Precursors

The most traditional and widely employed method for synthesizing this compound involves the direct chlorination of the corresponding 3-isoxazolecarboxylic acid. This transformation is typically achieved using common chlorinating agents like thionyl chloride and phosphorus halides.

Reagent-Based Chlorination: Thionyl Chloride and Phosphorus Halides

Thionyl chloride (SOCl₂) and phosphorus halides, such as phosphorus pentachloride (PCl₅), are standard reagents for converting carboxylic acids to their corresponding acyl chlorides. chemistrysteps.commasterorganicchemistry.com For instance, 5-methyl-3-phenyl-4-isoxazolylcarbonyl chloride can be prepared by reacting 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF). ncats.io Similarly, the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride from its carboxylic acid precursor has been successfully achieved using thionyl chloride. chemicalbook.com Phosphorus pentachloride has also been used for the chlorination of isoxazole carboxylic acid derivatives. chemicalbook.com

The reaction of a carboxylic acid with thionyl chloride proceeds through a well-established mechanism. Initially, the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. youtube.comchemtube3d.com This is followed by the departure of a chloride ion and the formation of a chlorosulfite intermediate. libretexts.org The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comyoutube.com The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comchemtube3d.com The irreversible nature of this reaction is driven by the evolution of these gaseous products. masterorganicchemistry.comchemtube3d.com

A catalyst, typically DMF, is often employed to accelerate the reaction. youtube.com The catalyst reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent. asianpubs.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired acyl chloride while minimizing side reactions. Key parameters include temperature, solvent, and the stoichiometry of the reagents.

For instance, the synthesis of 3-(2-chlorophenyl)-5-methylisoxazol-4-carbonyl chloride from the corresponding carboxylic acid using thionyl chloride was carried out in methylene (B1212753) chloride with cooling to maintain a temperature between -12°C and -14°C. chemicalbook.com In some procedures, the reaction is heated to reflux to ensure completion. lookchem.comgoogle.com The choice of solvent can also influence the reaction; solvents like toluene (B28343), isopropyl acetate (B1210297), and acetonitrile (B52724) have been used in acyl chloride preparations. youtube.comreddit.com

Excess thionyl chloride is often used and can be removed by distillation after the reaction is complete. reddit.comarkat-usa.org However, aged thionyl chloride can decompose to form impurities that may affect the purity of the final product. reddit.com Careful monitoring of the reaction, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is essential to determine the point of completion and to ensure the quality of the product. reddit.com

Table 1: Reaction Parameters for the Synthesis of Acyl Chlorides

| Carboxylic Acid Precursor | Chlorinating Agent | Solvent | Catalyst | Temperature | Reaction Time | Yield | Reference |

| 3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylic acid | Thionyl chloride | Methylene chloride | - | -12°C to -14°C | 5 hours | Not specified | chemicalbook.com |

| 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid | Thionyl chloride | Tetrahydrofuran | - | Reflux | Overnight | Not specified | google.com |

| 3-phenyl-5-methyl-4-isoxazole carboxylic acid | Thionyl chloride | - | DMF | Not specified | Not specified | Not specified | ncats.io |

| Various carboxylic acids | Thionyl chloride | Toluene | - | Reflux | Not specified | Not specified | reddit.com |

| Various carboxylic acids | Thionyl chloride | Isopropyl acetate | DMF (5%) | Not specified | Not specified | High | youtube.com |

Alternative Acyl Chlorination Reagents: Bis(trichloromethyl)Carbonate

Bis(trichloromethyl)carbonate, also known as triphosgene (B27547), has emerged as a safer and more environmentally friendly alternative to traditional chlorinating agents like thionyl chloride and phosgene (B1210022) for the synthesis of acyl chlorides. asianpubs.orgnih.gov

Triphosgene is a stable, crystalline solid that is easier and safer to handle than gaseous phosgene or corrosive thionyl chloride. newdrugapprovals.org It reacts with carboxylic acids, often in the presence of a catalyst such as DMF or pyridine, to produce acyl chlorides with high yields and purity. asianpubs.orgnih.gov For example, the synthesis of 3-phenyl-5-methyl-4-isoxazolecarbonyl chloride from its carboxylic acid using triphosgene in the presence of a catalyst like tetrabutylurea (B1198226) or N,N-dimethylformamide has been reported with yields exceeding 93% and purities up to 99.8%. google.com

In comparison to thionyl chloride, which can lead to the formation of acidic byproducts (SO₂ and HCl) that can cause equipment corrosion and environmental concerns, triphosgene decomposes into carbon dioxide and hydrogen chloride. newdrugapprovals.orggoogle.com While hydrogen chloride is also corrosive, the elimination of sulfur dioxide is a significant advantage. rsc.org

Table 2: Comparison of Chlorinating Agents

| Feature | Thionyl Chloride | Phosphorus Halides | Bis(trichloromethyl)carbonate (Triphosgene) |

| Physical State | Liquid | Solid/Liquid | Crystalline Solid |

| Byproducts | SO₂, HCl | Phosphorous acid/Phosphorus oxychloride | CO₂, HCl |

| Reactivity | Good, often requires heating | High, can be less selective | High, often requires a catalyst |

| Handling | Corrosive, toxic fumes | Corrosive, moisture sensitive | Safer to handle than phosgene |

| Yield | Generally good to high | Variable | High to excellent |

| Purity | Can be high, but impurities from decomposition possible | Can be lower due to byproducts | Generally high |

| Environmental Impact | SO₂ and HCl are pollutants | Phosphorus-containing waste can be problematic | Considered greener than thionyl chloride and phosgene |

The use of triphosgene offers significant environmental and industrial process improvements over traditional methods. google.com The avoidance of toxic and difficult-to-handle reagents like phosgene and the reduction of harmful byproducts like sulfur dioxide are key advantages. google.comgoogle.comgoogle.com The high yields and purity often achieved with triphosgene can also simplify downstream processing and reduce waste. asianpubs.orggoogle.com

Furthermore, processes utilizing triphosgene can sometimes be conducted under milder conditions, leading to energy savings and improved safety. Solvent-free conditions have also been explored for the synthesis of aliphatic acid chlorides using triphosgene, which further reduces the environmental impact by eliminating the need for potentially toxic and volatile organic solvents. google.com The development of such green chemistry approaches is crucial for sustainable industrial production. rsc.org

Influence of Ring Substitution on Chlorination Efficacy and Regioselectivity

The transformation of a 3-isoxazolecarboxylic acid to a this compound is most commonly achieved by reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comnih.gov While regioselectivity is not a primary concern for this specific conversion of a carboxylic acid, the efficacy, in terms of yield and reaction conditions, can be affected by the electronic and steric properties of other substituents on the isoxazole ring.

Generally, the reaction proceeds efficiently for a wide variety of substituted isoxazoles. For instance, isoxazoles bearing aryl groups at various positions, which may contain either electron-donating or electron-withdrawing substituents, are readily converted to their corresponding acid chlorides. The synthesis of 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride from the parent carboxylic acid using thionyl chloride or bis(trichloromethyl) carbonate illustrates the tolerance of multiple halogen substituents on the aryl moiety. google.com Similarly, the preparation of N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide proceeds via an intermediate acid chloride formed by treating the carboxylic acid with thionyl chloride, indicating that phenolic hydroxyl groups and substituted aryl rings are compatible with this step. nih.gov The use of oxalyl dichloride in dichloromethane (B109758) is another effective method, as demonstrated in the synthesis of 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride. chemicalbook.com

While comprehensive studies detailing the quantitative effects of various substituents on chlorination efficacy are not extensively documented, the available literature suggests that the reaction is robust. Steric hindrance from bulky groups, such as a 2,6-dichlorophenyl substituent, does not appear to significantly impede the reaction, although it can influence the reactivity of the resulting acyl chloride in subsequent steps. The primary considerations are typically ensuring anhydrous conditions to prevent hydrolysis of the reactive carbonyl chloride product and selecting a chlorinating agent that is compatible with other functional groups present in the molecule.

| Starting Carboxylic Acid | Chlorinating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid | Oxalyl dichloride | Dichloromethane | Heating, 1 h | 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | chemicalbook.com |

| 3-(2'-Chloro-6'-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid | Thionyl chloride | Tetrahydrofuran | Reflux, overnight | 3-(2'-Chloro-6'-fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | google.com |

| 5-(4-Fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid | Thionyl chloride (SOCl₂) | Tetrahydrofuran | Reflux, 0.5 h | 5-(4-Fluoro-3-hydroxyphenyl)isoxazole-3-carbonyl chloride | nih.gov |

| 3-Methylisoxazole-5-carboxylic acid | Thionyl chloride | Not specified | Not specified | 3-Methylisoxazole-5-carbonyl chloride | researchgate.net |

Strategies for Isoxazole Ring Construction Preceding Carbonyl Chloride Introduction

The synthesis of the isoxazole ring itself is a critical precursor step. A variety of methods exist, allowing for the introduction of diverse substitution patterns. Key strategies include cycloaddition reactions and heterocyclization of acyclic precursors.

1,3-Dipolar Cycloaddition Reactions to Form the Isoxazole Core

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkyne or alkene, is one of the most powerful and widely used methods for constructing the isoxazole ring. tandfonline.comwikipedia.orgnih.gov This approach offers a high degree of control over the substitution pattern and is tolerant of a wide range of functional groups.

The reaction of a nitrile oxide with an alkyne directly yields an aromatic isoxazole ring. wikipedia.org Nitrile oxides are typically unstable and are generated in situ from precursors like aldoximes (using oxidants such as chloramine-T or hypervalent iodine reagents), hydroximoyl chlorides (using a base), or primary nitroalkanes. tandfonline.comrsc.orgnih.gov The cycloaddition can proceed with terminal or internal alkynes, providing access to a wide array of substituted isoxazoles. rsc.orgrsc.org The reaction is synthetically valuable as it can be performed under mild conditions and often results in high yields. tandfonline.com For example, a one-pot method involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with iodine and then hydroxylamine (B1172632), to afford 3,5-disubstituted isoxazoles with high regioselectivity. nih.gov

A significant challenge in isoxazole synthesis is controlling the regiochemistry of the cycloaddition. In the reaction between an unsymmetrical nitrile oxide (RCNO) and an unsymmetrical alkyne (R'C≡CR''), two regioisomers can potentially form: the 3,4- and 3,5-disubstituted isoxazoles.

The outcome is governed by a combination of steric and electronic factors, which can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com For many terminal alkynes, the reaction is highly regioselective, yielding the 3,5-disubstituted isomer as the major or sole product. rsc.org However, the regioselectivity can be influenced and even reversed by modifying the reactants or reaction conditions.

Catalysis: The use of a Ru(II) catalyst in the cycloaddition of nitrile oxides with certain diaryl alkynes preferentially yields 3,4-diaryl-substituted isoxazoles, whereas classical thermal conditions in the presence of a base favor the 3,5-diaryl isomer. nih.gov

Substituent Effects: In cycloadditions with cinnamic acid derivatives, the choice of the dipolarophile can invert the regioselectivity. While methyl cinnamate (B1238496) reacts with benzonitrile (B105546) oxides to give the 5-phenyl isoxazoline (B3343090) as the major product, the corresponding tertiary cinnamides favor the formation of the 4-phenyl regioisomer. lookchem.comresearchgate.net

Chelation Control: The regioselectivity of cycloadditions can be dramatically enhanced through chelation. For instance, the reaction of 2,6-dichlorobenzonitrile (B3417380) oxide with 1,5-hexadien-3-ol (B146999) shows some regioselectivity due to hydrogen bonding, but employing magnesium chelation leads to excellent regioselectivity and good diastereoselectivity. tandfonline.com

| Reactants | Conditions | Major Regioisomer | Reference |

|---|---|---|---|

| Nitrile Oxide + Terminal Alkyne | Standard (thermal, base) | 3,5-Disubstituted | rsc.org |

| Nitrile Oxide + Diaryl Alkyne | Ru(II) catalyst | 3,4-Disubstituted | nih.gov |

| Nitrile Oxide + Diaryl Alkyne | Thermal, base | 3,5-Disubstituted | nih.gov |

| Benzonitrile Oxide + Methyl Cinnamate | Standard | 5-Phenyl isoxazoline | lookchem.comresearchgate.net |

| Benzonitrile Oxide + Tertiary Cinnamide | Standard | 4-Phenyl isoxazoline | lookchem.comresearchgate.net |

| 2,6-Dichlorobenzonitrile oxide + 1,5-Hexadien-3-ol | Magnesium chelation | Excellent regioselectivity | tandfonline.com |

Heterocyclization of 1,3-Dielectrophiles

The condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents (1,3-dielectrophiles) is a classical and fundamental method for isoxazole synthesis. youtube.comspbu.ru In this reaction, hydroxylamine first reacts with one carbonyl group to form an oxime, which then undergoes intramolecular cyclization by attacking the second carbonyl, followed by dehydration to form the aromatic isoxazole ring. youtube.com

A significant drawback of this approach when using unsymmetrical 1,3-dicarbonyls is the frequent formation of a mixture of regioisomers, which can be difficult to separate. rsc.org However, methodologies have been developed to improve regiochemical control. The use of β-enamino diketones as 1,3-dielectrophile precursors allows for the regioselective synthesis of various isoxazole isomers by carefully tuning the reaction conditions (e.g., pH) and the structure of the substrate. rsc.org For example, reacting aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions primarily yields 3,5-isoxazole esters. nih.gov

Electrophilic Cyclization Approaches to Substituted Isoxazoles

A modern and highly efficient strategy for synthesizing substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. acs.orgnih.govacs.org This method provides access to highly functionalized isoxazoles under mild conditions. organic-chemistry.org

In this approach, a 2-alkyn-1-one O-methyl oxime is treated with an electrophile, such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). acs.orgorganic-chemistry.org The reaction proceeds via a 5-endo-dig cyclization, yielding a 4-haloisoxazole. organic-chemistry.orgorganic-chemistry.org ICl has been identified as a particularly effective electrophile, often leading to faster reactions and higher yields compared to I₂. acs.orgorganic-chemistry.org This methodology tolerates a wide variety of functional groups and steric hindrance, making it a versatile tool for creating complex isoxazoles. nih.gov A key advantage is the introduction of a halogen at the 4-position, which can be used as a handle for further functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of diverse 3,4,5-trisubstituted isoxazoles. nih.govorganic-chemistry.org

Emerging and Sustainable Synthetic Protocols

The development of synthetic methodologies for this compound and its analogs is increasingly guided by the principles of green chemistry. Researchers are focusing on emerging and sustainable protocols that minimize environmental impact, reduce waste, and enhance efficiency. These modern approaches include solvent-free and aqueous medium synthesis, the application of novel catalytic systems, and the use of non-conventional activation methods.

Solvent-Free and Aqueous Medium Synthesis of Isoxazole Intermediates

The use of volatile organic compounds (VOCs) as solvents in organic synthesis contributes to environmental pollution. Consequently, a significant effort has been made to develop solvent-free and aqueous-based synthetic routes for isoxazole intermediates.

Hydrotropes are a class of amphiphilic compounds that can enhance the solubility of poorly soluble substances in water. nveo.org This property makes them attractive for facilitating organic reactions in aqueous media, thereby reducing the reliance on traditional organic solvents. nveo.orgrjptonline.org An aqueous solution of a hydrotrope can act as a reaction medium, providing a greener alternative for the synthesis of isoxazole precursors. rjptonline.org

For instance, the synthesis of leflunomide, which involves the reaction of 5-methyl-4-isoxazolecarbonyl chloride with 4-trifluoromethyl aniline (B41778), has been successfully carried out in aqueous hydrotropic solutions of cumene (B47948) sodium sulfonate, xylene sodium sulfonate, and p-toluene sodium sulfonate. rjptonline.org The use of hydrotropes in this context not only provides an environmentally benign reaction medium but can also lead to improved reaction rates and yields, particularly at higher hydrotrope concentrations. rjptonline.org This is attributed to the increased solubility of the organic reactants in the aqueous phase. rjptonline.org

A key advantage of using hydrotropes is the potential for reusability of the reaction medium without the need for energy-intensive distillation processes, which can lower operational costs. rjptonline.org The development of environmentally friendly synthesis for 3,5-disubstituted isoxazoles has also been explored using ionic liquids in aqueous media. nih.gov Furthermore, the synthesis of 5-arylisoxazole derivatives has been achieved in an aqueous medium without the need for a catalyst by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride. nih.govmdpi.com This method offers advantages such as mild reaction conditions, high yields, and a straightforward work-up procedure. mdpi.com

Table 1: Examples of Hydrotropes Used in Isoxazole Intermediate Synthesis

| Hydrotrope | Reactants | Product | Reference |

|---|---|---|---|

| Cumene sodium sulfonate | 5-Methyl-4-isoxazolecarbonyl chloride, 4-Trifluoromethyl aniline | Leflunomide | rjptonline.org |

| Xylene sodium sulfonate | 5-Methyl-4-isoxazolecarbonyl chloride, 4-Trifluoromethyl aniline | Leflunomide | rjptonline.org |

| p-Toluene sodium sulfonate | 5-Methyl-4-isoxazolecarbonyl chloride, 4-Trifluoromethyl aniline | Leflunomide | rjptonline.org |

Catalytic Approaches in Isoxazolecarbonyl Chloride Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with high efficiency and selectivity. Both metal-based and organic catalysts are being explored for the synthesis of isoxazolecarbonyl chloride and its derivatives.

Transition metal catalysis is a powerful tool for constructing complex molecular architectures, and it has been applied to the synthesis of isoxazole derivatives. rsc.org Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of β-isoxazole carbonyl derivatives and their analogs. wiley.com These reactions often involve sequential bond formations, allowing for the construction of the isoxazole ring and the introduction of carbonyl functionality in a controlled manner. wiley.com For example, a palladium-catalyzed cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes has been developed to produce trisubstituted isoxazoles. researchgate.net

Copper-catalyzed reactions have also been employed. For example, a recyclable Cu/Al2O3 nanocomposite has been used as a catalyst for the solvent-free synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides under ball-milling conditions. nih.govrsc.orgnih.gov This method provides moderate to excellent yields and is scalable. nih.govrsc.orgnih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary approach to metal catalysis. researchgate.net It often offers advantages such as lower toxicity, air and moisture stability, and the ability to promote enantioselective transformations. rsc.org

In the context of isoxazole synthesis, organocatalysts have been used to facilitate various reactions. For instance, chiral phosphoric acids have been employed to catalyze the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, yielding quaternary α-isoxazole–α-alkynyl amino acid derivatives with high yields and enantioselectivities. rsc.org The hydrogen-bonding interaction between the 5-amino-isoxazole and the chiral phosphoric acid is crucial for achieving high enantioselectivity. rsc.org

Furthermore, an organophosphine catalyst has been utilized for the [3+2] cycloaddition of N-hydroxyamides and alkynes to produce a range of isoxazoles with high regioselectivity. acs.org This method is noted for its broad substrate scope and environmentally friendly nature. acs.org Amine-functionalized cellulose (B213188) has also been used as a catalyst for the three-component reaction of hydroxylamine hydrochloride, aldehydes, and β-keto esters to form 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields in water at room temperature. mdpi.com

Non-Conventional Activation Methods: Microwave-Assisted and Ball Milling Techniques

Non-conventional activation methods like microwave irradiation and ball milling offer significant advantages over traditional heating methods, including dramatically reduced reaction times, increased yields, and often improved product selectivity.

Microwave-assisted synthesis has become a popular technique for the rapid synthesis of isoxazole derivatives. tsijournals.comnveo.org The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates. tsijournals.com For example, the synthesis of Isoxazole Schiff bases derived from 3-amino-5-methyl isoxazole has been achieved in 30 seconds under microwave irradiation, compared to 3 hours required for conventional heating, with yields increasing from 70-81% to 90-95%. tsijournals.com Similarly, a one-pot, three-component synthesis of 3,4,5-substituted isoxazoles using a Sonogashira coupling-cycloaddition sequence was completed in 30 minutes under microwave irradiation, a significant improvement over the several days required with conventional heating. organic-chemistry.org

Ball milling, a mechanochemical technique, provides a solvent-free method for organic synthesis. nih.gov The mechanical energy from the grinding media initiates chemical reactions between solid reactants. This technique has been successfully applied to the synthesis of 3,5-isoxazoles via a 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.govrsc.orgnih.govrsc.org This solvent-free approach, often catalyzed by a recyclable nanocomposite like Cu/Al2O3, offers moderate to excellent yields and is reproducible on a gram scale. nih.govrsc.orgnih.gov Another mechanochemical approach involves the [3+2] cycloaddition of in situ generated nitrile oxides from aldoximes with alkenes and alkynes to afford isoxazoles and isoxazolines in good yields at room temperature. tandfonline.com

Table 2: Comparison of Conventional vs. Non-Conventional Synthesis of Isoxazole Derivatives

| Synthetic Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | |||

| Isoxazole Schiff Base Synthesis | ≥ 3 hours | 70-81% | tsijournals.com |

| 3,4,5-Trisubstituted Isoxazole Synthesis | Several days | Moderate | organic-chemistry.org |

| Microwave-Assisted Synthesis | |||

| Isoxazole Schiff Base Synthesis | 30 seconds | 90-95% | tsijournals.com |

| 3,4,5-Trisubstituted Isoxazole Synthesis | 30 minutes | Moderate to good | organic-chemistry.org |

| 3-Substituted bis-Isoxazole Ether Synthesis | Not specified | 31-92% | nih.gov |

| Ball Milling | |||

| 3,5-Isoxazole Synthesis | 10-60 minutes | Moderate to excellent | nih.govrsc.org |

| Isoxazole/Isoxazoline Synthesis | Short reaction time | Up to 86% | tandfonline.com |

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for this compound involves the nucleophilic attack on the electrophilic carbonyl carbon. evitachem.comcymitquimica.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the acylated product. This mechanism is fundamental to its use in synthesizing a wide array of derivatives.

Aminolysis Reactions for Carboxamide Synthesis

The reaction of this compound with primary or secondary amines, known as aminolysis, is a standard and efficient method for the synthesis of 3-isoxazolecarboxamides. This reaction proceeds readily, often at room temperature, by treating the acyl chloride with the corresponding amine, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

One notable application is in the synthesis of Leflunomide, an immunomodulator drug. The process involves the N-acylation of 4-trifluoromethyl aniline with 5-methylisoxazole-4-carboxylic acid chloride, a structurally related compound, demonstrating the general utility of this reaction type. researchgate.net

While specific kinetic studies on the stereochemical and electronic effects of amine nucleophiles on this compound are not extensively detailed in the available literature, general principles of nucleophilic acyl substitution apply.

Electronic Effects: The nucleophilicity of the amine is a critical factor. Electron-donating groups on the amine increase its nucleophilicity, accelerating the rate of reaction. Conversely, electron-withdrawing groups decrease nucleophilicity, slowing the reaction. For instance, the reaction with a simple alkylamine would be expected to be faster than with an arylamine like aniline, where the lone pair on the nitrogen is delocalized into the aromatic ring.

Stereochemical Effects: Steric hindrance on the amine nucleophile can significantly impact the reaction rate. Bulky substituents near the nitrogen atom can impede its approach to the electrophilic carbonyl carbon, slowing down the formation of the tetrahedral intermediate. For example, reacting this compound with tert-butylamine (B42293) would be slower than with n-butylamine.

In the synthesis of various carboxamides, different amines such as pyrrolidine, piperidine (B6355638), morpholine, and 4-trifluoromethylaniline have been successfully reacted with substituted 4-isoxazolecarbonyl chlorides, indicating the broad applicability of this reaction despite varying electronic and steric profiles. researchgate.net

Detailed kinetic studies specifically for the amide formation from this compound are not prominently featured in the surveyed literature. However, the reactions are generally considered to be rapid. The high reactivity of acyl chlorides ensures that these transformations are often complete within hours at or below room temperature. researchgate.netsci-hub.st The progress of these reactions is typically monitored by techniques like Thin Layer Chromatography (TLC) until the starting material is fully consumed. researchgate.net

Alcoholysis Reactions for Esterification

Similar to aminolysis, this compound readily undergoes alcoholysis to form 3-isoxazolecarboxylic acid esters. This reaction involves a nucleophilic attack by the oxygen atom of an alcohol on the carbonyl carbon. The reaction is a well-established method for creating isoxazole-containing esters. vdoc.pub The reactivity follows the expected trends, where less sterically hindered and more nucleophilic alcohols react more rapidly.

Formation of Hydrazides and Other Nitrogen-Containing Derivatives

This compound is a key precursor for synthesizing 3-isoxazolecarboxylic acid hydrazides. These are typically prepared by reacting the acyl chloride with hydrazine (B178648) monohydrate. acs.orgrsc.org The resulting hydrazides are stable, crystalline compounds and serve as versatile intermediates for further chemical modifications. acs.orggoogle.com For example, these hydrazides can be reacted with aldehydes to form hydrazones, which can then be reduced to produce substituted hydrazides. google.com

The reaction of this compound derivatives with hydrazine has been used to synthesize various 5-substituted 3-isoxazolecarboxylic acid hydrazides. acs.orgacs.org The general procedure involves the dehydrochlorination of the acid chloride with hydrazine monohydrate. rsc.org

| Reactant | Product | Notes | Reference |

| 5-Methyl-3-isoxazolecarbonyl chloride | 5-Methyl-3-isoxazolecarboxylic acid hydrazide | Prepared for investigation of anti-lepral activity. | acs.org |

| Substituted 3-isoxazolecarbonyl chlorides | Various 5-substituted 3-isoxazolecarboxylic acid hydrazides | General synthesis via reaction with hydrazine. | acs.orgacs.org |

| Various acid chlorides | Various alkaloyl or aroylhydrazides | General synthesis via dehydrochlorination with hydrazine monohydrate. | rsc.org |

Reactivity with Sulfur and Selenium Nucleophiles: Methylselenoester Formation

This compound can react with selenium nucleophiles to form selenoesters. Specifically, methylselenoesters have been synthesized by reacting acyl chlorides with sodium hydrogen selenide (B1212193) (NaHSe), followed by methylation. mdpi.comresearchgate.netnih.gov

The synthesis involves a two-step process. First, sodium hydrogen selenide, generated from selenium powder and sodium borohydride, acts as a potent nucleophile. mdpi.comnih.gov It attacks the carbonyl carbon of the acyl chloride in a nucleophilic substitution reaction. The resulting sodium aroyl selenide is then methylated, typically with methyl iodide, to yield the final methylselenoester. mdpi.comresearchgate.net

Researchers have noted that NaHSe is a superior nucleophile compared to water, allowing the reaction to proceed even in aqueous solvents, though changing the solvent to absolute ethanol (B145695) can improve the solubility of the acyl chloride and enhance the nucleophilicity of NaHSe. mdpi.comresearchgate.net For example, a brownish solid identified as the methylselenoester of 5-isoxazolecarboxylic acid was obtained in a 49% yield from the corresponding acyl chloride. mdpi.comnih.gov

| Reagent 1 | Reagent 2 | Product | Yield | Reference |

| 5-Isoxazolecarbonyl chloride | Sodium hydrogen selenide, then Methyl iodide | Methyl 5-isoxazolecarboselenoate | 49% | mdpi.comnih.gov |

While reactions with sulfur nucleophiles (e.g., thiols) to form thioesters are expected based on the reactivity of acyl chlorides, specific examples involving this compound are less documented in the provided search results compared to its selenium counterpart.

Hydrolytic Stability and Carboxylic Acid Formation

The hydrolytic stability of this compound is intrinsically linked to the high reactivity of its acyl chloride functional group. Acyl chlorides are among the most reactive derivatives of carboxylic acids and readily undergo nucleophilic acyl substitution reactions. The reaction with water, known as hydrolysis, yields the corresponding carboxylic acid.

This transformation is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. This step forms a tetrahedral intermediate, which subsequently collapses, eliminating a chloride ion (Cl⁻) and losing a proton (H⁺) to afford the stable 3-isoxazolecarboxylic acid and hydrochloric acid (HCl). Due to the formation of HCl, these reactions are often conducted in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acid as it forms.

While specific kinetic data for the hydrolysis of unsubstituted this compound is not extensively detailed in the literature, its reactivity is well-established in synthetic procedures. For instance, the creation of amide or ester derivatives from this compound necessitates anhydrous conditions to prevent the competing hydrolysis reaction. In studies involving the synthesis of methylselenoesters, it was noted that while acyl chlorides are generally susceptible to hydrolysis in aqueous media, the reaction with a superior nucleophile like sodium hydrogen selenide (NaHSe) can proceed faster, thereby circumventing the formation of the carboxylic acid. mdpi.com This observation underscores the compound's propensity for hydrolysis in the presence of water. The conversion from the carboxylic acid to the acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, a reaction that can be reversed by the addition of water. chemicalbook.comncats.io

Rearrangement Reactions and Ring-Opening Pathways

The isoxazole ring, while aromatic, contains a structurally labile N-O bond that makes it susceptible to cleavage under specific reaction conditions, leading to various rearrangement and ring-opening pathways. benthamdirect.comresearchgate.net These reactions are of significant interest as they transform the isoxazole heterocycle into a variety of valuable difunctionalized acyclic compounds, effectively using the isoxazole as a "masked" functional group. benthamdirect.com

Base- and Reductant-Mediated Ring Opening: The isoxazole ring is particularly sensitive to basic and reducing conditions, which can trigger the cleavage of the weak N-O bond. benthamdirect.comresearchgate.net Studies on the anti-inflammatory drug leflunomide, which features a substituted isoxazole ring, have shown that the ring is stable at acidic and neutral pH but undergoes base-catalyzed ring-opening at basic pH values (e.g., pH 10). researchgate.net This cleavage results in the formation of an α-cyanoenol metabolite. The rate of this decomposition is significantly accelerated by an increase in temperature. researchgate.net Reductive methods, such as catalytic hydrogenation or the use of reagents like molybdenum hexacarbonyl, can also induce ring-opening to produce β-amino enones or enamines. clockss.orgbeilstein-journals.org

Rearrangement Reactions: One of the classic rearrangement reactions applicable to derivatives of this compound is the Curtius rearrangement. wikipedia.orgnih.govorganic-chemistry.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which can be synthesized from this compound. The acyl azide rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles; for example, reaction with water leads to a primary amine (via an unstable carbamic acid), while reaction with alcohols produces carbamates. nih.govorganic-chemistry.org Research on 5-amino-3-methyl-4-isoxazolecarboxylic acid azide has demonstrated that during thermolysis, the expected Curtius rearrangement occurs, forming an isocyanate that reacts in situ. tandfonline.com However, in the same study, it was found that reaction of the acyl azide with strongly basic amines led to direct nucleophilic substitution to form amides, bypassing the rearrangement. tandfonline.com

Other Ring Transformations: The isoxazole ring can also undergo transformations into other heterocyclic systems. For example, iron(III)-promoted reactions can lead to a reductive ring-opening and isomerization cascade, yielding products like polysubstituted furans. researchgate.net Additionally, ring-opening fluorination has been achieved by treating isoxazoles with electrophilic fluorinating agents, which proceeds via N-O bond cleavage to form fluorinated carbonyl compounds. researchgate.net

Influence of Substituents on Reaction Pathways and Selectivity

The nature and position of substituents on the isoxazole ring play a critical role in dictating its stability and the course of its reactions. Substituents can exert significant electronic and steric effects, influencing reaction rates, regioselectivity, and even which reaction pathway (e.g., ring-opening vs. functional group modification) is favored. clockss.orgresearchgate.netnih.gov

Electronic Effects: The electronic properties of substituents can alter the electron density distribution within the isoxazole ring, affecting its reactivity. Electron-withdrawing groups, particularly at the C4 position, have been shown to enhance the polarity of the C4–C5 bond and weaken the N–O bond. researchgate.net This increased polarity makes the C4 position more susceptible to nucleophilic attack and renders the ring more prone to hydrogenolytic cleavage and reduction. researchgate.net Conversely, electron-donating groups on the ring can retard reactions that involve nucleophilic attack or deprotonation. clockss.org For example, in H-D exchange studies of 4-substituted 3,5-dimethylisoxazoles, an electron-donating group at the C4 position was found to slow down the rate of exchange at the C5 methyl group, whereas an electron-withdrawing group accelerated it. clockss.org

Steric Effects: Steric hindrance from bulky substituents can direct the outcome of a reaction. In an iron-promoted reaction of C4-alkynylisoxazoles, the presence of a sterically demanding tertiary butyl group at either the C3 or C5 position favored a ring-opening pathway over an isomerization reaction that occurred with smaller substituents. researchgate.net

The influence of various substituents on the yield of isoxazole-based products has been documented in synthetic studies. The table below, derived from research on palladium-catalyzed synthesis of β-isoxazole ketones, illustrates how different substituents on the reacting partners (which form the final substituted isoxazole ring) affect the efficiency of the reaction.

| Isoxazole C3-Substituent (R¹) | Isoxazole C5-Substituent (R²) | Product Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Phenyl | 89 | researchgate.net |

| 4-Methoxyphenyl | Phenyl | 92 | researchgate.net |

| 4-Fluorophenyl | Phenyl | 85 | researchgate.net |

| 4-Chlorophenyl | Phenyl | 81 | researchgate.net |

| 2-Thienyl | Phenyl | 91 | researchgate.net |

| Cyclohexyl | Phenyl | 85 | researchgate.net |

| Phenyl | Methyl | 88 | researchgate.net |

This data clearly demonstrates that electronic and structural variations in the substituents attached to the isoxazole core lead to notable differences in reaction outcomes, highlighting the tunable nature of isoxazole reactivity. researchgate.net

Building Blocks for Complex Heterocyclic Architectures

This compound serves as a versatile and highly reactive building block for the assembly of complex molecular structures. Its utility stems from the presence of the reactive acyl chloride group attached to the stable isoxazole ring. This combination allows for its incorporation into a variety of more elaborate heterocyclic systems, including polycyclic, fused, spiro, and bridged compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.

Synthesis of Polycyclic and Fused-Ring Isoxazole Systems

The construction of fused and polycyclic heterocyclic systems is a central theme in modern organic synthesis, driven by the search for novel therapeutic agents and functional materials. This compound and its derivatives are valuable precursors in this field. The carbonyl chloride group provides a reactive site for intramolecular cyclization reactions, leading to the formation of new rings fused to the isoxazole core.

A notable example is the synthesis of the isoxazolo[5,4-e]-1,2,4-triazepine system, a seven-membered fused heterocyclic structure. mdpi.com The synthesis commences with 5-amino-3-methyl-4-isoxazolecarboxylic acid, which is converted to its highly reactive carbonyl chloride intermediate, 5-amino-3-methyl-4-isoxazolecarbonyl chloride. mdpi.com This intermediate is then transformed into a carbohydrazide, which, after condensation with acetaldehyde, undergoes an intramolecular cyclization to yield the final fused triazepine ring system. mdpi.com This multi-step process highlights how the carbonyl chloride function is critical for building up the necessary framework for the final ring-closing reaction.

Furthermore, research has demonstrated the condensation of 3-(2-aryl)-5-methyl-4-isoxazolecarbonyl chlorides with ω-substituted-2,4-dihydroxyacetophenones to afford complex 2-isoxazolyl-chromone derivatives, which are polycyclic systems exhibiting potential as insect-antifeedant agents. arkat-usa.org These synthetic strategies underscore the importance of this compound as a key component in creating molecular diversity through the generation of fused heterocyclic architectures. mdpi.comsioc-journal.cnmdpi.com

Integration into Spiro and Bridged Compounds

Spirocyclic and bridged bicyclic compounds represent unique three-dimensional structures that are of increasing interest in drug discovery due to their structural rigidity and novel chemical space. rsc.org While direct, one-step syntheses of spiro or bridged systems using this compound as a primary cyclization component are not commonly reported, its role as a reactive intermediate is crucial for incorporating the isoxazole moiety into these complex scaffolds. researchgate.netresearchgate.netresearchgate.net

The primary utility of this compound in this context is its function as a potent acylating agent. cymitquimica.com The synthesis of spiro or bridged structures containing an isoxazole unit would typically involve the reaction of the carbonyl chloride with a nucleophilic functional group (such as an amine or alcohol) that is already part of a pre-formed spirocyclic or bridged framework. researchgate.netnih.gov For instance, a spirocyclic piperidine containing a primary or secondary amine can be readily acylated by this compound to form a stable amide bond, thereby tethering the isoxazole ring to the spiro-center. researchgate.net

This modular approach allows for the systematic combination of diverse isoxazole derivatives with a range of complex carbocyclic or heterocyclic cores, providing access to novel chemical entities with unique spatial arrangements. The development of synthetic methods for creating spirocyclic compounds, such as the [3+2] cycloaddition to form spiro-isoxazolines, further expands the toolkit available to chemists for designing these intricate molecules. rsc.orgnih.gov

Precursors for Bioactive Molecules and Agrochemicals

The isoxazole ring is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds. researchgate.netresearchgate.net this compound, as a key synthetic intermediate, plays a pivotal role in the synthesis of a wide array of these molecules, spanning pharmaceuticals and agrochemicals. cymitquimica.comsioc-journal.cnresearchgate.net Its reactivity allows for the efficient construction of amide and ester linkages, which are fundamental connections in many bioactive structures.

Intermediate in the Synthesis of Pharmaceutical Scaffolds

The versatility of the isoxazole nucleus, combined with the synthetic accessibility provided by the carbonyl chloride handle, has made it a privileged structure in medicinal chemistry. It is a key component in compounds targeting a broad spectrum of diseases, including infections, inflammation, and cancer. mdpi.comresearchgate.net

One of the most significant applications of this compound derivatives is in the production of semi-synthetic, β-lactamase-resistant penicillins. google.com These antibiotics are crucial for treating infections caused by penicillinase-producing bacteria, particularly Staphylococcus aureus. The general synthesis involves the acylation of 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule, with an appropriately substituted this compound. google.comgoogle.com

Cloxacillin: This antibiotic is synthesized using 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride as the key intermediate. nih.govlookchem.com The condensation of this acyl chloride with 6-APA yields cloxacillin. manusaktteva.comchemicalbook.com

Flucloxacillin (B1213737): The synthesis of flucloxacillin requires 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. google.comgoogle.com This intermediate is reacted with 6-APA to form the final antibiotic. cymitquimica.commanusaktteva.comchemicalbook.com

Other Derivatives: The same synthetic principle applies to other isoxazolyl penicillins. Oxacillin is prepared from 5-methyl-3-phenyl-4-isoxazole-carbonyl chloride, and Dicloxacillin is synthesized from 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. arkat-usa.orgnih.gov

The table below summarizes the key precursors for these important antibiotics.

| Isoxazolyl Penicillin | Precursor Carbonyl Chloride |

| Oxacillin | 5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride |

| Cloxacillin | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride lookchem.com |

| Dicloxacillin | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride nih.gov |

| Flucloxacillin | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride google.com |

This table showcases the specific substituted this compound derivatives used in the synthesis of various isoxazolyl penicillins.

Beyond antibiotics, the isoxazole scaffold is integral to a diverse range of therapeutic agents. Derivatives of this compound are used to synthesize compounds with anticancer, anti-inflammatory, antiviral, and immunosuppressive properties. mdpi.comarkat-usa.orgresearchgate.net

For example, research has led to the development of isoxazole-containing compounds with insecticidal and bactericidal activities. sioc-journal.cn In one study, a series of 3-aryl-4-arylamine methyl isoxazole derivatives showed promising inhibitory effects against agricultural pests. sioc-journal.cn In another, the condensation of 3-(2-aryl)-5-methyl-4-isoxazolecarbonyl chlorides with other heterocyclic precursors yielded compounds with insect-antifeedant activity against the tobacco caterpillar. arkat-usa.orgresearchgate.net

Furthermore, isoxazole derivatives have been investigated for a wide array of pharmacological effects, as detailed in the table below.

| Biological Activity | Compound Class / Example |

| Immunosuppressive | Isoxazolo[5,4-e]-1,2,4-triazepine derivatives mdpi.com |

| Anticancer | Various 3,5-disubstituted isoxazole derivatives researchgate.netopenmedicinalchemistryjournal.com |

| Anti-inflammatory | 4,5-Diarylisoxazol-3-carboxylic acids mdpi.com |

| Antiviral | Pyrazole-hydrazone derivatives containing an isoxazole moiety lookchem.com |

| Insecticidal/Antifeedant | 2-Isoxazolyl-chromones, 3-Aryl-4-arylamine methyl isoxazoles arkat-usa.orgsioc-journal.cn |

| Herbicidal | Various isoxazole derivatives researchgate.netresearchgate.net |

This table summarizes the diverse biological activities associated with molecules synthesized from isoxazole-based precursors.

The continued exploration of this compound and its derivatives in synthesis provides a robust platform for the discovery of new molecules with significant potential in both medicine and agriculture. researchgate.netresearchgate.net

Intermediates for Herbicidal and Insecticidal Agent Development

The isoxazole scaffold is a significant pharmacophore in modern agrochemistry, and its derivatives are widely reported for their use as herbicides and insecticides. researchgate.netresearchgate.net this compound serves as a key reactive intermediate for the synthesis of these agriculturally significant compounds. Its acyl chloride group allows for facile reaction with various nucleophiles to construct more complex molecules with desired biological activities.

Research has demonstrated the efficacy of isoxazole-containing compounds in crop protection. For instance, substituted phenyl isoxazole analogues have been designed and synthesized as herbicide safeners, which are crucial for enhancing crop tolerance to herbicides without diminishing the herbicide's effectiveness against target weeds. lookchem.com The synthesis of such safeners often involves the use of isoxazole carbonyl chlorides as precursors to build the final molecular structure.

In the field of insecticide development, isoxazole derivatives have also shown considerable promise. Fluxametamide, a novel isoxazoline insecticide, functions as a potent antagonist of insect ligand-gated chloride channels and demonstrates a broad spectrum of activity. researchgate.net The synthesis of such isoxazoline structures and other related insecticidal agents frequently relies on the versatility of isoxazole building blocks. researchgate.netresearchgate.net The ability to introduce various substituents onto the isoxazole ring via precursors like this compound allows for the fine-tuning of insecticidal potency and spectrum. researchgate.net For example, a series of novel insecticides were developed by creating sulfinic esters containing a dichloropropene moiety, showcasing the modularity that isoxazole intermediates provide. researchgate.net

| Compound/Class | Agricultural Application | Reference |

| Substituted Phenyl Isoxazoles | Herbicide Safeners | lookchem.com |

| Fluxametamide | Insecticide (GABA/Glu-Cl antagonist) | researchgate.net |

| Isoxazole Derivatives | General Herbicides & Insecticides | researchgate.netresearchgate.net |

Design and Synthesis of Enzyme Inhibitors (e.g., Subtilisin Inhibition)

The reactive nature of this compound makes it a valuable starting material for the design and synthesis of enzyme inhibitors. The electrophilic carbonyl chloride group readily reacts with nucleophilic residues in the active sites of enzymes or with nucleophiles on synthetic molecules designed to target these enzymes.

A notable example is the inhibition of subtilisin, a serine protease. The compound 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride has been identified as a subtilisin inhibitor. cymitquimica.com Serine proteases like subtilisin feature a critical serine residue in their active site, which acts as a nucleophile during catalysis. sigmaaldrich.com Acylating agents such as isoxazole carbonyl chlorides can covalently modify this serine residue, leading to irreversible inhibition of the enzyme.

The design of such inhibitors leverages the isoxazole core as a scaffold to correctly position the reactive acyl chloride for interaction with the enzyme's active site. The substituents on the isoxazole ring can be varied to enhance binding affinity and specificity for the target enzyme. nih.gov For example, the rigidity and electronic properties of the dichlorophenyl isoxazole structure contribute to its potency as an inhibitor. nih.gov The development of such compounds is a key strategy in medicinal chemistry and chemical biology for creating specific inhibitors that can be used to study enzyme function or as potential therapeutic agents. nih.gov

Contributions to Chemical Biology and Material Science

Probes for Receptor Ligand Studies

In chemical biology, this compound and its derivatives are valuable tools for creating molecular probes to study receptor-ligand interactions. The high reactivity of the acyl chloride functional group allows it to covalently label proteins, including G protein-coupled receptors (GPCRs), by forming stable amide or ester bonds with nucleophilic amino acid residues (e.g., lysine, serine, tyrosine) in or near the ligand-binding pocket.

This covalent labeling is instrumental in:

Identifying and characterizing binding sites: By irreversibly binding to a receptor, these probes can help map the specific location and composition of the binding pocket.

Studying binding kinetics: While traditional studies often use reversible radioligands, covalent probes provide a different approach to understanding receptor occupancy and turnover. nih.gov

Developing high-affinity ligands: The isoxazole scaffold can be incorporated into molecules designed to have high affinity for specific receptors. Research has shown that derivatives, such as those made from 3-(2,6-Dibromophenyl)-5-methylisoxazole-4-carbonyl chloride, can be used to synthesize high-affinity receptor ligands.

The choice of the probe is critical, as its own properties can influence the observed kinetics and binding characteristics. nih.gov The versatility of the isoxazole carbonyl chloride allows chemists to synthesize a library of probes with different substituents to optimize binding affinity, specificity, and reporter functions (e.g., by attaching fluorescent tags).

Development of Novel Organic Materials with Tailored Properties

The isoxazole ring is a privileged structure in materials science, and this compound is a key building block for incorporating this heterocycle into novel organic materials. researchgate.net Isoxazole derivatives have been successfully applied in the development of materials with a wide range of tailored properties, including semiconductors, liquid crystals, dyes, and polymers. researchgate.netresearchgate.net

The utility of this compound in this field stems from several factors:

Reactive Handle: The carbonyl chloride group provides a convenient and efficient point of attachment for polymerizing the isoxazole monomer or grafting it onto other material backbones.

Structural Rigidity and Planarity: The aromatic isoxazole ring imparts rigidity and defined electronic properties to the resulting material, which is advantageous for applications like liquid crystals and organic semiconductors. researchgate.net

Thermal Stability: Isoxazole-based structures can exhibit high thermal stability. For instance, the dichlorophenyl isoxazole derivative has a melting point of 94–96°C, indicating greater stability than many simple acyl chlorides.

By reacting this compound with diols or diamines, researchers can synthesize polyesters and polyamides, respectively, embedding the unique electronic and physical properties of the isoxazole ring into the polymer chain. This approach allows for the creation of functional materials with properties fine-tuned for specific applications in electronics and optics.

Formation of Key Synthetic Units (e.g., β-hydroxy ketones, γ-amino alcohols)

One of the most powerful applications of the isoxazole ring in organic synthesis is its function as a stable, masked precursor to other valuable synthetic intermediates. beilstein-journals.org Specifically, the isoxazole heterocycle can be readily converted into β-hydroxy ketones and γ-amino alcohols through reductive ring-opening reactions. researchgate.netresearchgate.net this compound is an excellent starting point for creating the substituted isoxazoles needed for these transformations.

The typical synthetic sequence involves:

Synthesis of the Isoxazole: this compound is reacted with a suitable nucleophile to generate a 3-substituted isoxazole.

Reductive Ring Cleavage: The N-O bond of the isoxazole ring is cleaved under reductive conditions (e.g., using catalytic hydrogenation). This cleavage unmasks the underlying functionality.

Formation of β-hydroxy ketones: Cleavage of the isoxazole ring can yield β-hydroxy ketones, which are fundamental building blocks in the synthesis of natural products and pharmaceuticals. researchgate.netresearchgate.net

Formation of γ-amino alcohols: The reductive cleavage can also produce γ-amino alcohols, a motif present in numerous natural products and biologically active molecules. beilstein-journals.orgnih.gov The ability to synthesize these chiral synthons asymmetrically is a significant area of research. nih.gov

This strategy allows chemists to carry the latent functionality of the β-hydroxy ketone or γ-amino alcohol through multiple synthetic steps in the protected form of a stable isoxazole ring, only revealing it at the desired stage.

Implementation in Ligation Chemistry and "Click" Reactions

While this compound is not a direct participant in the canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, it plays a crucial role in the synthesis of the building blocks used in these reactions. sigmaaldrich.comorganic-chemistry.org The isoxazole ring itself is often synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene, a reaction that shares the high efficiency and selectivity characteristic of click reactions. beilstein-journals.org Hydroximoyl chlorides, which can be related to or derived from isoxazole precursors, are used to generate the nitrile oxide in situ for these cycloadditions. beilstein-journals.org

Furthermore, the isoxazole scaffold has been directly utilized in click reactions. For example, 5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride has been employed in syntheses involving click reactions, demonstrating the compatibility of the isoxazole core with these powerful ligation methods. lookchem.com

Spectroscopic and Structural Characterization Techniques for 3 Isoxazolecarbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, enabling the mapping of the carbon skeleton and the arrangement of protons.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) within a molecule. For a derivative such as (3-para-tolyl-isoxazole-5-yl)-methanol, the proton signals are observed at specific chemical shifts (δ), measured in parts per million (ppm). For example, the methyl group protons attached to the phenyl ring resonate as a singlet at 2.36 ppm. sciarena.com The protons on the phenyl ring itself typically appear as a multiplet between 7.18 and 7.47 ppm. sciarena.com The proton of the oxime group can be found as a singlet at 8.13 ppm, while an alcohol proton might resonate at 8.80 ppm. sciarena.com In the case of 3,5-diphenylisoxazole (B109209), the single proton on the isoxazole (B147169) ring appears as a singlet at 6.84 ppm. rsc.org

These chemical shifts are influenced by the electronic environment of the protons. Electron-withdrawing groups, such as the carbonyl chloride group in 3-isoxazolecarbonyl chloride, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups will shield protons, shifting their signals to lower chemical shifts (upfield). The splitting patterns of these signals (singlet, doublet, triplet, etc.) arise from spin-spin coupling between neighboring protons and provide valuable information about the connectivity of the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for Isoxazole Derivatives

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isoxazole-H | 6.84 | Singlet |

| Phenyl-H | 7.43 - 7.91 | Multiplet |

| para-Tolyl-CH₃ | 2.40 | Singlet |

| Methanol-CH₂ | 5.19 | Singlet |

| Alcohol-OH | 2.36 - 2.42 | Broad Singlet |

Data is illustrative and sourced from related isoxazole structures. sciarena.comrsc.org

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment.

For isoxazole derivatives, the carbon atoms of the isoxazole ring typically resonate in the range of 97 to 171 ppm. For instance, in 3,5-diphenylisoxazole, the C4 carbon appears at 97.4 ppm, while the C3 and C5 carbons, being attached to phenyl groups, are found at 162.9 ppm and 170.3 ppm, respectively. rsc.org The carbonyl carbon of the acid chloride group in this compound is expected to appear in the typical range for acid derivatives, which is generally between 160 and 180 ppm. libretexts.org The high electronegativity of the chlorine atom attached to the carbonyl carbon causes a significant downfield shift.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 160 - 180 |

| Isoxazole Ring Carbons | 95 - 175 |

General ranges based on typical values for acid derivatives and isoxazole rings. rsc.orglibretexts.org

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structure determination.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a derivative of this compound, COSY would reveal which protons on the isoxazole ring or on substituent groups are adjacent to one another. A cross-peak between two proton signals in the COSY spectrum indicates that these protons are spin-spin coupled.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals long-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for connecting different parts of a molecule that are not directly bonded. For this compound, an HMBC experiment would show a correlation between the proton at the 4-position of the isoxazole ring and the carbonyl carbon, as well as the other carbons of the ring. This would definitively establish the position of the carbonyl chloride group on the isoxazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for both the carbonyl chloride group and the isoxazole ring.

Carbonyl Chloride (C=O) Stretch: The carbonyl group of an acid chloride exhibits a strong and sharp absorption band at a relatively high frequency due to the electron-withdrawing effect of the chlorine atom. This band is typically observed in the range of 1775-1815 cm⁻¹. youtube.comuobabylon.edu.iq Conjugation can lower this frequency slightly to the 1760-1780 cm⁻¹ range. youtube.com This high-frequency absorption is a key diagnostic feature for the presence of an acid chloride. reddit.com The C-Cl stretching vibration is expected to appear in the range of 550-730 cm⁻¹. youtube.com

Isoxazole Ring Vibrations: The isoxazole ring itself gives rise to a series of characteristic absorption bands. These include C=N, C=C, N-O, and C-O stretching vibrations. The IR spectrum of an isoxazole derivative can show a peak for N-O stretching around 1153 cm⁻¹, C-N stretching near 1276 cm⁻¹, and C-O stretching at approximately 1068 cm⁻¹. rjpbcs.com The precise positions of these bands can be influenced by the substituents on the ring.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl Chloride | C=O Stretch | 1775 - 1815 | Strong |

| Carbonyl Chloride | C-Cl Stretch | 550 - 730 | Medium to Strong |

| Isoxazole Ring | C=N Stretch | ~1600 | Medium |

| Isoxazole Ring | N-O Stretch | ~1150 | Medium |

| Isoxazole Ring | C-N Stretch | ~1275 | Medium |

| Isoxazole Ring | C-O Stretch | ~1070 | Medium |

Data compiled from general spectroscopic tables and studies on related compounds. youtube.comuobabylon.edu.iqrjpbcs.com

While this compound itself does not have the capacity for self-hydrogen bonding, IR spectroscopy is a powerful tool for studying intermolecular interactions, such as hydrogen bonding between isoxazole derivatives and other molecules. For instance, in studies of isoxazole in the presence of water, the formation of hydrogen bonds can be observed through shifts in the vibrational frequencies of the groups involved. acs.org The interaction of a water molecule with the nitrogen atom of the isoxazole ring via a N···H-O hydrogen bond can be detected by changes in the O-H stretching frequency of the water molecule. acs.org Such studies provide valuable insights into the hydration and solvation of heterocyclic molecules, which can be crucial for understanding their behavior in biological and chemical systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its analogs. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) distinguishes itself from standard MS by measuring m/z values with exceptional precision, typically to four or five decimal places. This accuracy allows for the determination of the exact molecular formula of a compound, a critical step in confirming its identity. The measured exact mass is compared against a calculated mass for a proposed elemental composition; a close match provides unambiguous confirmation.

For instance, in the characterization of various isoxazole derivatives, HRMS has been pivotal. In the synthesis of 5-arylisoxazoles, the exact mass of 5-(4-chlorophenyl)isoxazole (B1635400) was determined. The calculated mass for the protonated molecule [M+H]⁺ with the formula C₉H₇ClNO was 180.0216, while the experimentally found mass was 180.0215, confirming the elemental composition. nih.gov Similarly, for 3-methyl-5-(4-methylphenyl)isoxazole, the calculated [M+H]⁺ mass for C₁₁H₁₂NO was 174.0919, with the found mass being 174.0914. nih.gov These small mass deviations, typically less than 5 ppm, provide high confidence in the assigned structure.

Table 1: Exemplary HRMS Data for Isoxazole Derivatives

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 5-(4-Chlorophenyl)isoxazole | C₉H₇ClNO | 180.0216 | 180.0215 | nih.gov |

| 5-(4-Methoxyphenyl)isoxazole | C₁₀H₁₀NO₂ | 176.0712 | 176.0718 | nih.gov |

This level of precision is crucial for distinguishing between isomers or compounds with very similar nominal masses, making HRMS an essential technique in the structural verification of novel this compound derivatives.

In addition to providing molecular weight information, mass spectrometry, particularly when coupled with tandem techniques (MS/MS), yields structural data through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern is highly dependent on the molecule's structure, as bonds break at their weakest points and form the most stable resulting ions.

For isoxazole derivatives, fragmentation is often initiated by the cleavage of the weak N-O bond within the heterocyclic ring. semanticscholar.orgresearchgate.net For this compound specifically, other predictable fragmentation pathways include:

Loss of Chlorine: Cleavage of the C-Cl bond to lose a chlorine radical (·Cl), resulting in an acylium ion [M-Cl]⁺.

Loss of the Carbonyl Chloride Group: Cleavage of the bond between the isoxazole ring and the carbonyl carbon, leading to the loss of a ·COCl radical and the formation of an isoxazolyl cation.

Decarbonylation: Following the loss of chlorine, the resulting acylium ion can lose carbon monoxide (CO) to form an isoxazolyl cation.

Ring Cleavage: The isoxazole ring itself can fragment, often initiated by the N-O bond scission, leading to a variety of smaller ions.

Analysis of a substituted derivative, 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride, provides a practical example. The mass spectrum shows key peaks at m/z values of 220, 178, and 43. nih.gov A plausible interpretation of these fragments is outlined below:

Table 2: Interpretation of Major Fragments for 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride (Molecular Weight: 256.08 g/mol )

| m/z | Proposed Fragment | Plausible Origin |

|---|---|---|

| 220 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 178 | [M-COCl]⁺ | Loss of the carbonyl chloride radical from the molecular ion. |

By systematically analyzing these fragmentation pathways, chemists can piece together the structural components of the molecule, confirming the connectivity of the isoxazole ring, the carbonyl chloride group, and any other substituents.

X-ray Crystallography for Absolute Structure and Conformational Analysis